molecular formula C22H14ClNO3 B2518738 4-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide CAS No. 923685-92-1

4-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide

Cat. No.: B2518738
CAS No.: 923685-92-1
M. Wt: 375.81
InChI Key: UVABRWHMPRBCAR-UHFFFAOYSA-N
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Description

4-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides and chromen derivatives This compound is characterized by the presence of a chromen ring system fused with a benzamide moiety, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide typically involves the following steps:

    Formation of the Chromen Ring: The chromen ring system can be synthesized through the condensation of salicylaldehyde with an appropriate phenylacetic acid derivative under acidic or basic conditions. This reaction forms the core chromen structure.

    Introduction of the Benzamide Moiety: The chromen derivative is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine or pyridine. This step involves the formation of an amide bond between the chromen ring and the benzamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The chloro group in the benzamide moiety can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions result in a variety of substituted benzamide derivatives.

Scientific Research Applications

4-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.

    Pharmacology: Researchers investigate its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.

    Material Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: It is used in various biological assays to study its effects on cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)acetamide: Similar structure with an acetamide group instead of a benzamide group.

    4-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)thiobenzamide: Contains a thiobenzamide moiety, which may impart different chemical and biological properties.

    4-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzylamine: Features a benzylamine group, which can affect its reactivity and interactions.

Uniqueness

4-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is unique due to the specific combination of the chromen ring and benzamide moiety This structure provides a distinct set of chemical and biological properties that differentiate it from other similar compounds

Properties

IUPAC Name

4-chloro-N-(4-oxo-2-phenylchromen-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClNO3/c23-16-8-6-15(7-9-16)22(26)24-17-10-11-20-18(12-17)19(25)13-21(27-20)14-4-2-1-3-5-14/h1-13H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVABRWHMPRBCAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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